molecular formula C13H20O B1283468 3-(4-Tert-butylphenyl)propan-1-ol CAS No. 78574-08-0

3-(4-Tert-butylphenyl)propan-1-ol

Cat. No. B1283468
CAS RN: 78574-08-0
M. Wt: 192.3 g/mol
InChI Key: QFIGRGCEUZQJNG-UHFFFAOYSA-N
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Description

The compound 3-(4-Tert-butylphenyl)propan-1-ol is a chemical that is structurally related to various tert-butylphenyl compounds. While the specific compound is not directly studied in the provided papers, related compounds with tert-butylphenyl groups have been investigated for their potential applications and properties. For instance, the tert-butyl group is known to be a bulky substituent that can influence the physical and chemical properties of the molecule it is attached to.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Tert-butylphenyl)propan-1-ol involves the introduction of tert-butyl groups to the phenyl ring. In the first paper, the synthesis of a related compound, 3-(N-tert-butylcarboxamido)-1-propyl group, is described as a protecting group for solid-phase oligonucleotide synthesis. The process involves inexpensive raw materials and yields oligonucleotides that can be deprotected under mild thermolytic conditions . The second paper discusses the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, where the yield was improved using KOH as a catalyst under specific reaction conditions .

Molecular Structure Analysis

The molecular structure of tert-butylphenyl compounds can be complex and is often characterized using spectroscopic and crystallographic techniques. The third paper provides an example of this, where the structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl was characterized using single-crystal X-ray diffraction, revealing its crystallization in a monoclinic crystal system. Computational studies such as DFT and HF methods were used to compare the optimized geometry in the gas phase with the solid-phase experimental data .

Chemical Reactions Analysis

The tert-butylphenyl group can participate in various chemical reactions, depending on the functional groups present in the molecule. The first paper indicates that the 3-(N-tert-butylcarboxamido)-1-propyl group can undergo an intramolecular cyclodeesterification reaction to release the phosphate/thiophosphate group, which is relevant in the context of oligonucleotide synthesis . The specific chemical reactions of 3-(4-Tert-butylphenyl)propan-1-ol would depend on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenyl compounds are influenced by the presence of the tert-butyl group. The second paper reports that Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a melting point of 63-65 °C, indicating its solid-state at room temperature . The third paper's computational analysis suggests that 4-(tert-butyl)-4-nitro-1,1-biphenyl is a soft and highly reactive molecule due to its HOMO-LUMO energy gap . These properties are crucial for understanding the behavior and potential applications of these compounds.

Scientific Research Applications

Synthesis and Characterization

The compound 3-(4-Tert-butylphenyl)propan-1-ol has been investigated for its potential in the synthesis of various chemical structures. For instance, it has been involved in the synthesis of substituted phenyl azetidines, showing potential antimicrobial properties. The process involves multiple steps starting from 2-(4-bromo phenyl) methyl cyanide leading to the production of various compounds, including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate and ultimately to 3-(4-bromo phenyl) azetidine, which was screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Lipase-Catalyzed Resolution

In another study, the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, related to 3-(4-Tert-butylphenyl)propan-1-ol, has been examined using Candida antarctica lipase A (CAL-A). This process allowed for the production of valuable intermediates for pharmaceutical applications, demonstrating the compound's utility in the asymmetric synthesis of drugs such as (S)-dapoxetine, showcasing its relevance in medicinal chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).

Asymmetric Synthesis

A novel study introduced an inexpensive chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, resulting in high yields of chiral trichloromethyl propargyl alcohols. This process demonstrates the compound's utility in creating pharmaceutically relevant building blocks, highlighting its significance in organic synthesis and drug development (Jiang & Si, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(4-tert-butylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIGRGCEUZQJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570810
Record name 3-(4-tert-Butylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)propan-1-ol

CAS RN

78574-08-0
Record name 4-(1,1-Dimethylethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78574-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-tert-Butylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 4-(1,1-dimethylethyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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